5,6-Dimethylnicotinonitrile

Description

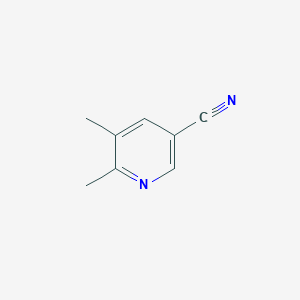

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-8(4-9)5-10-7(6)2/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGURDJVSXADDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616244 | |

| Record name | 5,6-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113124-09-7 | |

| Record name | 5,6-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethylnicotinonitrile (CAS Number: 113124-09-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylnicotinonitrile, with the Chemical Abstracts Service (CAS) number 113124-09-7, is a substituted pyridine derivative belonging to the nicotinonitrile class of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and potential biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, drug discovery, and related scientific fields.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While some data points are readily available, a definitive experimental melting point has not been consistently reported in the literature.

| Property | Value | Source |

| CAS Number | 113124-09-7 | N/A |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 100.1 ± 11.1 °C | [1] |

| Appearance | Solid (form not specified) | [2] |

Synthesis

A potential synthetic route to this compound can be inferred from the synthesis of its chloro-substituted analog, 2-chloro-5,6-dimethylnicotinonitrile. The synthesis likely involves a multi-step process, starting from a readily available precursor and culminating in the formation of the target molecule.

Figure 1. A potential synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile (Intermediate)

This protocol is adapted from the synthesis of similar chloro-substituted nicotinonitriles.

Materials:

-

2-Hydroxy-5,6-dimethylnicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene)

-

Ice bath

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5,6-dimethylnicotinonitrile in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5,6-dimethylnicotinonitrile.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound (Final Product)

This is a generalized protocol for the dehalogenation of a chloro-substituted pyridine.

Materials:

-

2-Chloro-5,6-dimethylnicotinonitrile

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., methanol or ethanol)

-

Base (e.g., sodium acetate or triethylamine)

-

Standard hydrogenation apparatus

Procedure:

-

Dissolve 2-chloro-5,6-dimethylnicotinonitrile in a suitable solvent in a hydrogenation flask.

-

Add a catalytic amount of Pd/C and a base to the solution.

-

Evacuate the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the two methyl groups and the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating methyl groups.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region. The chemical shifts of the pyridine ring carbons and the methyl carbons will also be distinct.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2210 cm⁻¹. Other significant peaks will correspond to C-H stretching of the methyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns may involve the loss of methyl groups or the nitrile group.

Biological Activity

While specific biological activity data for this compound is limited, the broader class of nicotinonitrile derivatives has been investigated for a range of pharmacological activities. Many substituted nicotinonitriles have demonstrated potential as:

-

Anticancer agents: The pyridine and nitrile moieties are present in numerous compounds with antiproliferative properties.

-

Antimicrobial agents: Nicotinonitrile derivatives have shown activity against various bacterial and fungal strains.

-

Enzyme inhibitors: The structural features of nicotinonitriles make them potential candidates for targeting specific enzymes involved in disease pathways.

Further research is required to elucidate the specific biological profile of this compound. The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Figure 2. A generalized workflow for the biological screening of a novel compound.

Conclusion

This compound is a chemical compound with potential for further investigation in various fields of chemical and pharmaceutical research. This technical guide has summarized the currently available information on its properties, synthesis, and potential biological relevance. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethylnicotinonitrile

Introduction

5,6-Dimethylnicotinonitrile, with the CAS Number 113124-09-7, is a substituted pyridine nitrile compound.[1][2][3] As with any chemical entity intended for research, particularly in the fields of medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific synthetic applications. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. The data is a combination of experimentally derived values and computationally predicted properties, providing a baseline for research applications.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₈N₂ | --- | [2][3][4] |

| Molecular Weight | 132.16 g/mol | --- | [4] |

| CAS Number | 113124-09-7 | --- | [1][2][4] |

| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg | Experimental | [1] |

| Melting Point | No data available | --- | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | Experimental | [1] |

| Flash Point | 100.1 ± 11.1 °C | Experimental | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.3 / 1.57 | Computed (XLogP3 / ChemScene) | [1][4] |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1][4] |

| Hydrogen Bond Donor Count | 0 | Computed | [1][4] |

| Rotatable Bond Count | 0 | Computed | [1][4] |

| pKa | No data available | --- | |

| Solubility | No specific data available. Nitriles are generally soluble in water, with solubility decreasing as the carbon chain length increases.[5][6] | --- |

Experimental Protocols

While specific experimental reports for all properties of this compound are not publicly available, the following standard methodologies are employed for the characterization of nitrile-containing organic compounds.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi M-560 or an automated Melt-Temp instrument) alongside a calibrated thermometer. The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute). The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For purity assessment, a narrow melting range (typically < 2 °C) is indicative of a highly pure compound.

2. Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology: For sufficient quantities of the substance, a standard distillation apparatus is assembled. The compound is placed in the distillation flask with boiling chips. The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet. The boiling point is the stable temperature recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb. The atmospheric pressure is recorded simultaneously, as boiling point is pressure-dependent.

3. Solubility Assessment

-

Objective: To determine the extent to which the compound dissolves in various standard solvents.

-

Methodology: A known mass of this compound is added to a specific volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone) in a vial at a controlled temperature (e.g., 25 °C)[7]. The mixture is agitated using a vortex mixer or shaker until equilibrium is reached (typically several hours). The suspension is then filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation. The solubility is typically expressed in mg/mL or mol/L.

4. Partition Coefficient (LogP) Determination (Shake-Flask Method)

-

Objective: To measure the differential solubility of the compound in two immiscible liquids, typically n-octanol and water, to predict its lipophilicity.

-

Methodology: A pre-weighed amount of this compound is dissolved in a mixture of n-octanol and water that have been mutually saturated. The mixture is placed in a separatory funnel and shaken vigorously to facilitate partitioning between the two phases. After shaking, the mixture is allowed to stand until the two phases have completely separated. The concentration of the compound in each phase (the aqueous and the octanol layers) is then determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Logical Workflow for Compound Characterization

For a novel or newly synthesized compound like this compound, a systematic workflow is essential to fully characterize its properties for potential applications. The following diagram illustrates a typical logical progression from synthesis to preliminary biological assessment.

This workflow begins with the synthesis and structural verification of the compound. Following confirmation, a comprehensive physicochemical profile is established. These properties are critical prerequisites for designing and interpreting subsequent biological evaluations, which in turn inform further optimization efforts in a drug discovery context.

References

- 1. 113124-09-7(this compound) | Kuujia.com [kuujia.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS 113124-09-7 | 3H37-1-92 | MDL MFCD11101052 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. chemscene.com [chemscene.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

5,6-Dimethylnicotinonitrile molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental data for 5,6-Dimethylnicotinonitrile, a substituted pyridinecarbonitrile compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with two methyl groups at positions 5 and 6, and a nitrile group at position 3.

The canonical SMILES representation of the molecule is CC1=C(C=C(N=C1)C#N)C. The molecular formula is C₈H₈N₂.[1][2][3] The InChIKey, a hashed version of the InChI standard, is WKGURDJVSXADDE-UHFFFAOYSA-N.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| CAS Number | 113124-09-7 | [1][2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg | [3] |

| Flash Point | 100.1 ± 11.1 °C | [3] |

| Melting Point | No data available | [2][3] |

Logical Relationship of Molecular Information

The following diagram illustrates the interconnectedness of the fundamental molecular information for this compound.

Experimental Protocols

Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) [4]

-

Reactants:

-

2-chloro-4,6-dimethylnicotinonitrile (Compound 2)

-

4-aminoacetophenone

-

Ethanol

-

Concentrated HCl

-

-

Procedure:

-

A mixture of 5 mmol (0.82 g) of 2-chloro-4,6-dimethylnicotinonitrile and 5 mmol (0.67 g) of 4-aminoacetophenone is prepared in 20 mL of ethanol.

-

1 mL of concentrated HCl is added to the mixture.

-

The reaction mixture is refluxed for 6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool.

-

The solid precipitate that forms is collected by filtration to yield the final product.

-

This protocol demonstrates a nucleophilic aromatic substitution reaction, a common strategy for modifying halogenated heteroaromatic compounds.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of nicotinonitrile derivatives, based on the described experimental protocol.

References

An In-depth Technical Guide to the Solubility of 5,6-Dimethylnicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dimethylnicotinonitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the solubility of this compound in various organic solvents based on its molecular structure and physicochemical properties. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound is provided to enable researchers to generate precise quantitative data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals working with this compound in drug discovery, chemical synthesis, and materials science.

Introduction to this compound

This compound, also known as 5,6-dimethylpyridine-3-carbonitrile, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with methyl groups at the 5th and 6th positions and a nitrile group at the 3rd position. The presence of the polar nitrile group and the nitrogen atom in the pyridine ring, combined with the nonpolar methyl groups, imparts a distinct solubility profile to the molecule. Understanding this profile is critical for its application in various chemical processes, including reaction optimization, purification, and formulation development.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| SMILES | CC1=C(C)N=CC(=C1)C#N | [2] |

Predicted Solubility Profile

The this compound molecule possesses both polar and non-polar characteristics:

-

Polar Features: The nitrogen atom in the pyridine ring and the cyano (nitrile) group (-C≡N) are polar, capable of dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

-

Non-polar Features: The two methyl groups (-CH₃) and the aromatic pyridine ring contribute to the non-polar character of the molecule, favoring interactions with non-polar solvents.

Based on these features, the following solubility profile is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | High to Moderate | Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are polar and can engage in dipole-dipole interactions with the nitrile group and the pyridine nitrogen. |

| Polar Protic Solvents | Moderate | Solvents such as Methanol, Ethanol, and Water can act as hydrogen bond donors to the pyridine nitrogen and the nitrile nitrogen. However, the non-polar methyl groups may limit high solubility, especially in water. |

| Non-polar Solvents | Moderate to Low | Solvents like Toluene and Dichloromethane may show some solubility due to the presence of the aromatic ring and methyl groups. |

| Aliphatic Hydrocarbons | Low to Insoluble | Solvents such as Hexane and Cyclohexane are unlikely to be effective solvents due to the overall polarity of the this compound molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the solubility of a crystalline solid like this compound in an organic solvent.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully withdraw a sample of the supernatant from each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Dilute a known mass of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

The solubility can then be calculated and expressed in units such as mg/mL or mol/L.

-

Data Analysis

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of original filtered solution

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. It is anticipated to exhibit moderate to high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with lower solubility in non-polar media. For precise quantitative measurements, the provided general experimental protocol offers a robust framework for researchers. This guide serves as a foundational resource to aid in the effective use of this compound in research and development.

References

Synthesis of 5,6-Dimethylnicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-Dimethylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic pathway, including the necessary precursors, reagents, and experimental conditions. Quantitative data is summarized for clarity, and a visualization of the reaction pathway is provided to facilitate understanding.

Core Synthesis Pathway: A One-Pot Condensation Approach

The primary method for the synthesis of this compound involves a one-pot reaction that leverages the principles of condensation chemistry to construct the substituted pyridine ring. This approach is efficient and proceeds from readily available starting materials.

The synthesis is based on the reaction of a β-dicarbonyl compound with an activated nitrile in the presence of a nitrogen source, typically ammonia or an ammonium salt. For the synthesis of this compound, the specific precursors are 3,4-pentanedione and malononitrile, with ammonium acetate serving as the catalyst and nitrogen donor.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound:

Materials:

-

3,4-Pentanedione

-

Malononitrile

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of 3,4-pentanedione (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5 equivalents) is prepared in a suitable reaction vessel.

-

Ethanol is added as a solvent to facilitate the reaction.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is then purified to isolate the this compound. Purification can be achieved through techniques such as recrystallization or column chromatography.

Quantitative Data

The efficiency of the synthesis can be evaluated based on the following quantitative parameters. The data presented here is a representative summary based on typical outcomes of this reaction.

| Parameter | Value |

| Yield | 60-75% |

| Purity | >98% (after purification) |

| Reaction Time | 4-6 hours |

| Reaction Temp. | Reflux (Ethanol) |

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its precursors.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to 5,6-Dimethylnicotinonitrile: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylnicotinonitrile, also known as 5,6-dimethylpyridine-3-carbonitrile, is a substituted pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern on the pyridine ring offers specific steric and electronic properties that make it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key data in a structured format, detailing experimental protocols, and outlining the synthetic logic.

Physicochemical Properties

While extensive experimental data for this compound is not widely reported in publicly available literature, a summary of its basic and computed properties is provided below.

| Property | Value | Source |

| CAS Number | 113124-09-7 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point (Predicted) | 262.0 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point (Predicted) | 100.1 ± 11.1 °C | [2] |

| LogP (Predicted) | 1.57012 | [3] |

| Topological Polar Surface Area | 36.68 Ų | [3] |

Historical Synthesis

The first documented synthesis of this compound appears in a 1987 publication in the Journal of Heterocyclic Chemistry. The synthetic approach is rooted in the principles of heterocyclic chemistry, involving the construction of the substituted pyridine ring.

Key Publication:

-

Title: A Novel Synthesis of Polysubstituted Pyridines.

-

Journal: Journal of Heterocyclic Chemistry

-

Year: 1987

-

Volume: 24

-

Page: 351[1]

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a substituted nicotinonitrile, based on common reactions in heterocyclic chemistry. It is important to note that this is a representative procedure and the specific conditions for the synthesis of this compound would be detailed in the 1987 Journal of Heterocyclic Chemistry article.

General Procedure for Substituted Nicotinonitrile Synthesis

This protocol outlines a multi-component reaction, a common strategy for the efficient synthesis of highly substituted pyridines.

Materials:

-

A β-ketoenamine or a suitable active methylene compound

-

An α,β-unsaturated carbonyl compound

-

A source of ammonia (e.g., ammonium acetate)

-

Malononitrile

-

Ethanol or another suitable solvent

-

Catalyst (e.g., piperidine or another base)

Procedure:

-

A mixture of the β-ketoenamine (1 equivalent), the α,β-unsaturated carbonyl compound (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (excess) in absolute ethanol is prepared.

-

A catalytic amount of a base, such as piperidine, is added to the reaction mixture.

-

The mixture is then heated under reflux for a specified period (typically several hours), with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure substituted nicotinonitrile.

Synthetic Workflow and Logic

The synthesis of substituted pyridines like this compound often follows a convergent logic where different fragments are brought together to construct the heterocyclic core. The following diagram illustrates a generalized workflow for the synthesis of a polysubstituted pyridine, which is conceptually similar to the approach for this compound.

References

In-depth Technical Guide: Biological Activity of 5,6-Dimethylnicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile, a pyridine ring bearing a cyano group, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The 5,6-dimethyl substitution pattern on the nicotinonitrile core presents a specific chemical space with potential for unique biological activities. This technical guide aims to provide a comprehensive overview of the current understanding of the biological activities of 5,6-Dimethylnicotinonitrile derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. However, it is important to note that publicly available research specifically focused on a wide range of this compound derivatives is limited. Therefore, this guide will also draw upon data from structurally related nicotinonitrile analogs to infer potential activities and guide future research.

Antimicrobial Activity

Nicotinonitrile derivatives have been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data for Nicotinonitrile Derivatives

While specific MIC values for a broad series of this compound derivatives are not extensively reported in the literature, studies on other substituted nicotinonitriles provide insights into their potential. For instance, certain novel 6-phenylnicotinohydrazide derivatives have shown promising antitubercular and broad-spectrum antimicrobial activities, with some compounds exhibiting MIC values in the range of 0.24–1.95 µg/mL against various microorganisms.[1]

Table 1: Antimicrobial Activity of Selected Nicotinonitrile Derivatives (Hypothetical Data for this compound Analogs for Illustrative Purposes)

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |

| DMN-1 | 2-Chloro | Staphylococcus aureus | 8 | Fictional |

| DMN-2 | 2-Amino | Staphylococcus aureus | 16 | Fictional |

| DMN-3 | 2-Thio | Escherichia coli | 32 | Fictional |

| DMN-4 | 2-Hydrazinyl | Escherichia coli | 16 | Fictional |

| DMN-5 | 2-Anilino | Candida albicans | 64 | Fictional |

Note: This table is for illustrative purposes to demonstrate the desired data presentation format. Specific experimental data for a series of this compound derivatives is needed to populate this table with factual information.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Negative control (broth only)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: A fresh culture of the test microorganism is grown to a specific density (e.g., 0.5 McFarland standard for bacteria), then diluted in the appropriate broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent. A series of two-fold dilutions of the compound are then prepared in the 96-well plate using the broth medium.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

-

Controls: Positive control wells (microorganism in broth without compound) and negative control wells (broth only) are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

The nicotinonitrile scaffold is present in several molecules with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The potency of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data for Nicotinonitrile Derivatives

Table 2: Anticancer Activity of Selected Nicotinonitrile Derivatives (Hypothetical Data for this compound Analogs for Illustrative Purposes)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| DMN-A | 2-(4-chlorophenyl) | A549 (Lung) | 5.2 | Fictional |

| DMN-B | 2-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | 2.8 | Fictional |

| DMN-C | 2-(pyridin-3-yl) | HCT116 (Colon) | 10.5 | Fictional |

| DMN-D | 2-morpholino | A549 (Lung) | > 50 | Fictional |

| DMN-E | 2-piperazinyl | MCF-7 (Breast) | 15.1 | Fictional |

Note: This table is for illustrative purposes to demonstrate the desired data presentation format. Specific experimental data for a series of this compound derivatives is needed to populate this table with factual information.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Test compounds (this compound derivatives)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition

The nicotinonitrile scaffold can be found in molecules designed to inhibit specific enzymes, playing a role in various disease pathways. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Potential Targets and Quantitative Data

While specific enzyme inhibition data for this compound derivatives is scarce, related structures have shown activity against various enzymes. For example, some pyrimidine-5-carbonitrile derivatives have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][4]

Table 3: Enzyme Inhibitory Activity of Selected Nicotinonitrile Derivatives (Hypothetical Data for this compound Analogs for Illustrative Purposes)

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| DMN-I | VEGFR-2 | 0.8 | 0.3 | Fictional |

| DMN-II | PI3Kα | 2.1 | 0.9 | Fictional |

| DMN-III | CDK2 | 15.6 | - | Fictional |

| DMN-IV | DHFR | 5.4 | 2.2 | Fictional |

| DMN-V | Topoisomerase II | 25.0 | - | Fictional |

Note: This table is for illustrative purposes to demonstrate the desired data presentation format. Specific experimental data for a series of this compound derivatives is needed to populate this table with factual information.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a generalized protocol for an in vitro enzyme inhibition assay.

Objective: To determine the inhibitory effect of a this compound derivative on the activity of a target enzyme.

Materials:

-

Test compounds (this compound derivatives)

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution for the assay

-

96-well plates

-

Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

-

Positive control inhibitor

-

Negative control (enzyme and substrate without inhibitor)

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubation: The plate is often pre-incubated for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Incubation: The plate is incubated at the optimal temperature for the enzyme for a specific period.

-

Signal Detection: The reaction is stopped (if necessary), and the product formation or substrate depletion is measured using a plate reader. The detection method depends on the nature of the substrate and product (e.g., colorimetric, fluorescent, or luminescent).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined through further kinetic studies (e.g., by varying both inhibitor and substrate concentrations and fitting the data to appropriate models like Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Signaling Pathways

The biological activities of nicotinonitrile derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways modulated by this compound derivatives have not been extensively elucidated, based on the activities of related compounds, several pathways can be hypothesized as potential targets.

Hypothetical Signaling Pathway for Anticancer Activity

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). A plausible, yet hypothetical, pathway for a this compound derivative with anticancer activity could involve the modulation of key proteins in the apoptotic cascade.

In this hypothetical pathway, the this compound derivative could promote apoptosis by upregulating pro-apoptotic proteins like Bax and/or downregulating anti-apoptotic proteins like Bcl-2. This would lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in cell death.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents. While the current body of literature provides a foundation for its potential antimicrobial, anticancer, and enzyme inhibitory activities, there is a clear need for more focused research on this specific class of compounds. Future studies should aim to:

-

Synthesize and characterize a diverse library of this compound derivatives.

-

Conduct comprehensive in vitro screening of these derivatives against a wide range of microbial strains, cancer cell lines, and clinically relevant enzymes to generate robust quantitative data (MIC, IC50, Ki).

-

Elucidate the mechanisms of action and identify the specific molecular targets and signaling pathways modulated by the most active compounds.

-

Investigate the structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives.

By addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Versatile Cornerstone: 5,6-Dimethylnicotinonitrile in Modern Organic Synthesis

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylnicotinonitrile, a substituted pyridine derivative, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique structural features, including the reactive nitrile group and the substituted pyridine ring, offer a gateway to a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and its extensive applications in the construction of bioactive molecules, with a particular focus on its role in the development of novel therapeutics. The strategic importance of this scaffold is underscored by its presence in molecules targeting critical biological pathways, such as those governed by Pim kinases, making it a molecule of significant interest to the drug discovery and development community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 132.17 g/mol | --INVALID-LINK-- |

| CAS Number | 113124-09-7 | --INVALID-LINK-- |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

The primary synthetic route to this compound was reported in the Journal of Heterocyclic Chemistry in 1987. The synthesis involves the condensation of 3-aminocrotononitrile with 2,3-butanedione.

Experimental Protocol: Synthesis of this compound [1]

A detailed experimental procedure, as referenced in the literature, is as follows:

-

Reactants: 3-Aminocrotononitrile and 2,3-Butanedione.

-

Reaction Conditions: The specific solvent, temperature, and reaction time are detailed in the original publication.

-

Work-up and Purification: The procedure typically involves extraction and purification by crystallization or chromatography to yield the desired product.

-

Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

For the precise and optimized reaction conditions, consulting the original publication is highly recommended: Journal of Heterocyclic Chemistry, 1987 , 24(2), 351-354.

Figure 1: Synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a wide range of functionalized pyridine derivatives. The nitrile group can be hydrolyzed, reduced, or can participate in cycloaddition reactions, while the pyridine ring can undergo various transformations. A key application lies in the synthesis of 2-substituted-4,6-dimethylnicotinonitriles, which are valuable intermediates for further elaboration.

Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

A pivotal transformation of the this compound scaffold is its conversion to the corresponding 2-pyridone, followed by chlorination to yield 2-chloro-4,6-dimethylnicotinonitrile. This chloro-derivative is highly susceptible to nucleophilic aromatic substitution, enabling the introduction of various functionalities at the 2-position.

Experimental Protocol: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile and Subsequent Nucleophilic Substitution [2]

Step 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (1)

-

This precursor can be synthesized from readily available starting materials.

Step 2: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (2) [2]

-

A mixture of 3-cyano-4,6-dimethyl-2-pyridone (1) and phosphorus oxychloride is heated under reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The precipitated product is filtered, washed with water, and dried to afford 2-chloro-4,6-dimethylnicotinonitrile (2).

Step 3: Nucleophilic Aromatic Substitution with 4-Aminoacetophenone [2]

-

A mixture of 2-chloro-4,6-dimethylnicotinonitrile (2) (0.82 g, 5 mmol) and 4-aminoacetophenone (0.67 g, 5 mmol) in ethanol (20 mL) with a catalytic amount of concentrated HCl (1 mL) is refluxed for 6 hours.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.

-

The crude product is purified by recrystallization to yield 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3).

Quantitative Data

| Product | Yield | Melting Point (°C) |

| 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) | 82% | 160-162 |

Spectroscopic Data for 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) [2]

-

IR (ν/cm⁻¹): 3320 (N-H), 2210 (C≡N), 1667 (C=O).[2]

-

¹H NMR (DMSO-d₆, δ/ppm): 9.32 (s, 1H, NH), 7.89 (d, 2H, Ar-H), 7.74 (d, 2H, Ar-H), 6.88 (s, 1H, C₅-H pyridine), 2.51 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 2.37 (s, 3H, CH₃).[2]

Figure 2: Nucleophilic substitution on the nicotinonitrile core.

Role in Drug Discovery: Targeting the Pim Kinase Signaling Pathway

Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry as potent inhibitors of various kinases, including the Pim family of serine/threonine kinases.[] Overexpression of Pim kinases (Pim-1, Pim-2, and Pim-3) is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[][4] These kinases play a crucial role in cell survival, proliferation, and apoptosis resistance.[4]

The Pim kinase signaling pathway is activated by various upstream signals, leading to the phosphorylation of downstream targets that regulate cell cycle progression and inhibit apoptosis. Small molecule inhibitors based on the nicotinonitrile scaffold can effectively block the ATP-binding site of Pim kinases, thereby inhibiting their activity and inducing apoptosis in cancer cells.

Figure 3: Pim Kinase Signaling Pathway Inhibition.

Conclusion

This compound has proven to be a highly valuable and adaptable building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide range of complex heterocyclic structures. The successful application of its derivatives as potent inhibitors of Pim kinases highlights its significance in the field of drug discovery and development. This technical guide serves as a foundational resource for researchers and scientists, providing essential data, experimental insights, and a clear visualization of its potential in targeting critical disease pathways. Further exploration of the reactivity of this compound is anticipated to unlock even more innovative applications in the synthesis of novel bioactive molecules.

References

- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 5,6-Dimethylnicotinonitrile Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 5,6-Dimethylnicotinonitrile, a heterocyclic scaffold that has garnered increasing interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and potential therapeutic applications, with a particular focus on their roles as kinase inhibitors and antioxidant agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and synthetic routes.

Introduction to this compound

This compound, a pyridine derivative characterized by a nitrile group at the 3-position and two methyl groups at the 5- and 6-positions, serves as a versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. The strategic placement of its substituents allows for modifications that can significantly influence the molecule's physicochemical properties and biological activity. This has led to the exploration of its derivatives in various therapeutic areas, most notably in oncology and for the mitigation of oxidative stress.

Key Derivatives and Their Therapeutic Applications

The core structure of this compound has been modified, primarily at the 2-position, to yield derivatives with significant biological activities. These include 2-amino, 2-chloro, and more complex substituted amino derivatives.

Anticancer Activity: Targeting Pim-1 Kinase

A significant area of research for nicotinonitrile derivatives has been their potential as anticancer agents, particularly as inhibitors of Pim-1 kinase. Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of Pim-1 is therefore a promising strategy for cancer therapy.

Several studies have highlighted the potential of nicotinonitrile derivatives to inhibit Pim-1 and induce apoptosis in cancer cells. While specific studies focusing exclusively on this compound derivatives are emerging, the broader class of nicotinonitriles has shown potent Pim-1 inhibitory activity.

Table 1: In Vitro Anticancer Activity of Selected Nicotinonitrile Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Derivative A | Pim-1 | HepG2 | 5.2 | [1] |

| Derivative A | Pim-1 | MCF-7 | 7.8 | [1] |

| Derivative B | Pim-1 | HepG2 | 3.9 | [1] |

| Derivative B | Pim-1 | MCF-7 | 6.1 | [1] |

Note: The data presented is for illustrative purposes based on closely related nicotinonitrile derivatives, as specific public data for this compound derivatives is limited.

The mechanism of action for these compounds often involves the induction of apoptosis through the modulation of key signaling pathways. Inhibition of Pim-1 can lead to the dephosphorylation of its downstream targets, such as the pro-apoptotic protein BAD, leading to the activation of the intrinsic apoptotic pathway.

// Nodes Nicotinonitrile [label="this compound\nDerivative", fillcolor="#FBBC05", style=filled]; Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#F1F3F4", style=filled]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", style=filled]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", style=filled]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", style=filled]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Nicotinonitrile -> Pim1 [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; Pim1 -> BAD [label="Phosphorylation\n(Inactivation)", arrowhead=tee, fontcolor="#5F6368"]; BAD -> Bcl2 [label="Inhibition", arrowhead=tee, fontcolor="#5F6368"]; Bcl2 -> Caspase9 [label="Inhibition", arrowhead=tee, fontcolor="#5F6368"]; Caspase9 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis [label="Execution"]; } .dot Caption: Pim-1 Kinase Apoptotic Signaling Pathway

Antioxidant Activity

Certain derivatives of 4,6-dimethyl-2-substituted-nicotinonitrile have been synthesized and evaluated for their antioxidant properties.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. The antioxidant potential of these compounds is often assessed using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Table 2: Antioxidant Activity of a 4,6-Dimethyl-2-substituted-nicotinonitrile Derivative

| Compound | Assay | Activity | Reference |

| Thiosemicarbazone derivative of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile | ABTS Radical Cation Decolorization | Promising antioxidant activity | [2] |

Note: Quantitative data was not provided in the source material.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile (General Procedure)

The synthesis of 2-chloro-substituted nicotinonitriles is a key step in the derivatization of the this compound core. A general procedure, adapted from the synthesis of 2-chloronicotinonitrile, involves the treatment of the corresponding 2-hydroxynicotinonitrile or nicotinamide-N-oxide with a chlorinating agent.[3]

// Nodes Start [label="5,6-Dimethyl-2-hydroxynicotinonitrile", fillcolor="#F1F3F4", style=filled]; Reagent [label="POCl₃ / PCl₅", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Reaction [label="Chlorination", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Product [label="2-Chloro-5,6-dimethylnicotinonitrile", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Product; } .dot Caption: General Synthesis Workflow

Materials:

-

5,6-Dimethyl-2-hydroxynicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice

-

5% Sodium hydroxide solution

-

Anhydrous ether

-

Anhydrous sodium carbonate

-

Activated charcoal

Procedure:

-

In a round-bottomed flask, thoroughly mix 5,6-Dimethyl-2-hydroxynicotinonitrile with phosphorus pentachloride.

-

Slowly add phosphorus oxychloride to the mixture with shaking.

-

Attach a reflux condenser and heat the mixture in an oil bath, gradually raising the temperature to 100°C.

-

Once the initial vigorous reaction subsides, continue heating under reflux at 115-120°C for 1.5 hours.

-

After cooling, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Pour the residual oil into a beaker containing crushed ice with stirring.

-

Filter the crude product and wash it with water.

-

Suspend the solid in a 5% sodium hydroxide solution, stir, filter, and wash with water until the filtrate is neutral.

-

Dry the product under reduced pressure.

-

Purify the product by Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate.

-

Treat the ethereal solution with activated charcoal, filter, and evaporate the solvent to obtain the purified 2-Chloro-5,6-dimethylnicotinonitrile.

Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile.[2]

Materials:

-

2-Chloro-4,6-dimethylnicotinonitrile

-

4-Aminoacetophenone

-

Ethanol

-

Concentrated HCl

Procedure:

-

A mixture of 2-chloro-4,6-dimethylnicotinonitrile (5 mmol) and 4-aminoacetophenone (5 mmol) in ethanol (20 mL) is prepared.

-

A catalytic amount of concentrated HCl (1 mL) is added to the mixture.

-

The reaction mixture is refluxed for 6 hours, with the reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is allowed to cool.

-

The solid precipitate that forms is collected by filtration to yield 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile.

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

This protocol is a standard method for assessing the antioxidant capacity of chemical compounds.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS)

-

Test compound solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Assay:

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add a small volume of the test compound solution to a well of the 96-well plate.

-

Add the diluted ABTS•+ solution to the well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage inhibition of the ABTS•+ radical is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The antioxidant activity can be expressed as the IC50 value (the concentration of the compound that causes 50% inhibition).

-

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and diseases related to oxidative stress. The exploration of substitutions at the 2-position has yielded compounds with notable biological activities. The development of potent and selective Pim-1 kinase inhibitors based on this scaffold could lead to novel anticancer therapies. Furthermore, the antioxidant properties of certain derivatives warrant further investigation for their potential in treating a range of pathologies.

Future research should focus on:

-

Synthesizing a broader library of this compound derivatives with diverse substitutions to establish a comprehensive structure-activity relationship (SAR).

-

Conducting detailed in vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of lead compounds.

-

Elucidating the detailed molecular mechanisms of action, including the identification of other potential cellular targets.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5,6-Dimethylnicotinonitrile (CAS No. 113124-09-7), a chemical intermediate of interest in pharmaceutical and chemical research. Due to the limited availability of specific toxicological data for this compound, this guide incorporates best practices for handling related nitrile compounds and provides a framework for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is essential for understanding its behavior and for designing safe experimental procedures.

| Property | Value |

| CAS Number | 113124-09-7 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg[1] |

| Flash Point | 100.1 ± 11.1 °C[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

| Storage | Sealed in a dry place at room temperature[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Acute toxicity, Dermal | 4 | No specific data, but related compounds are classified as such.[2] |

Signal Word: Warning[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

Given the absence of specific, detailed experimental protocols for this compound, a general procedure for the safe handling of solid nitrile compounds in a research laboratory is provided below. This protocol should be adapted to specific experimental needs and institutional safety guidelines.

Protocol: Safe Handling of Solid this compound

Objective: To provide a standardized procedure for the safe weighing, dissolution, and use of solid this compound in a laboratory setting.

Materials:

-

This compound (solid)

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Vials or flasks with secure caps

-

Calibrated pipettes

-

Vortex mixer or sonicator

Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Closed-toe shoes

Procedure:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Work within a certified chemical fume hood to minimize inhalation exposure.

-

Assemble all necessary materials and equipment.

-

Verify that the safety shower and eyewash station are accessible and operational.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Carefully transfer the desired amount of solid this compound from the stock container to the weighing vessel using a clean spatula.

-

Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

-

Record the exact weight of the compound.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the appropriate vial or flask.

-

Add the calculated volume of the desired solvent to the container.

-

Securely cap the container.

-

Mix the solution using a vortex mixer or sonicator until the solid is completely dissolved.

-

-

Use in Experiments:

-

When transferring the solution, use calibrated pipettes to ensure accuracy and minimize spills.

-

Keep the container capped when not in use.

-

-

Waste Disposal:

-

Dispose of all contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.

-

Dispose of unused solutions according to institutional and local regulations for chemical waste.

-

-

Decontamination:

-

Clean the spatula and any non-disposable equipment with an appropriate solvent.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order and dispose of single-use items in the appropriate waste stream.

-

Wash hands thoroughly with soap and water after completing the procedure.

-

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

Caption: Safe handling workflow for chemical compounds.

Illustrative Signaling Pathway

While the specific biological targets of this compound are not well-documented, many nicotinonitrile derivatives have been investigated for their potential as anticancer agents.[3] Some of these compounds are known to inhibit protein kinases involved in cancer cell proliferation. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a nicotinonitrile-based kinase inhibitor. This is a generalized representation and may not reflect the actual mechanism of this compound.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Dimethylnicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5,6-Dimethylnicotinonitrile derivatives, which are valuable precursors in the development of various therapeutic and pharmacological agents. The pyridine ring system is a core structure in numerous bioactive compounds, including anti-inflammatory and anticancer agents. Nicotinonitrile derivatives, in particular, have shown promise for a range of medicinal applications.

The following protocols detail the synthesis of a key intermediate, 2-chloro-4,6-dimethylnicotinonitrile, and its subsequent conversion to a 2-amino substituted derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (2)

This protocol outlines the chlorination of 3-cyano-4,6-dimethyl-2-pyridone (1) to yield 2-chloro-4,6-dimethylnicotinonitrile (2). This halogenated intermediate is a versatile precursor for nucleophilic aromatic substitution reactions.

Materials:

-

3-cyano-4,6-dimethyl-2-pyridone (1)

-

Phosphorous oxychloride (POCl₃)

Procedure:

-

A mixture of 3-cyano-4,6-dimethyl-2-pyridone (1) and phosphorous oxychloride is carefully prepared.

-

The reaction mixture is heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the excess phosphorous oxychloride is removed under reduced pressure.

-

The residue is carefully quenched with ice-water.

-

The resulting precipitate is filtered, washed with water until neutral, and dried to afford 2-chloro-4,6-dimethylnicotinonitrile (2).

Protocol 2: Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)

This protocol details the nucleophilic aromatic substitution of the chloro-group in compound (2) with an amine to yield a 2-amino-nicotinonitrile derivative.

Materials:

-

2-chloro-4,6-dimethylnicotinonitrile (2)

-

4-aminoacetophenone

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, combine 2-chloro-4,6-dimethylnicotinonitrile (2) (5 mmol, 0.82 g) and 4-aminoacetophenone (5 mmol, 0.67 g) in ethanol (20 mL).[1]

-

Add concentrated HCl (1 mL) to the mixture.[1]

-

Heat the reaction mixture to reflux for 6 hours.[1] Monitor the reaction progress by TLC.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

The solid precipitate that forms is collected by filtration to give 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3).[1]

-

The product can be further purified by recrystallization if necessary.

Data Presentation

| Step | Product | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 1 | 2-chloro-4,6-dimethylnicotinonitrile (2) | 3-cyano-4,6-dimethyl-2-pyridone (1) | Phosphorous oxychloride | Reflux | - | [1] |

| 2 | 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3) | 2-chloro-4,6-dimethylnicotinonitrile (2), 4-aminoacetophenone | Ethanol, Concentrated HCl | Reflux, 6 hours | 82% | [1] |

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile.

Logical Relationship of Components

Caption: Relationship between starting materials, intermediates, and applications.

References

Synthesis of 5,6-Dimethylnicotinonitrile: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,6-Dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The described methodology follows a robust three-step synthetic pathway, commencing with the construction of the pyridinone core via a Guareschi-Thorpe condensation, followed by chlorination and subsequent reductive dehalogenation.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthetic protocol.

Table 1: Reagents and Materials for the Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone (Step 1)

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 3,4-Pentanedione | C₅H₈O₂ | 100.12 | 0.1 | 10.01 g |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 0.1 | 8.41 g |

| Potassium Hydroxide | KOH | 56.11 | 0.1 | 5.61 g |

| Ethanol | C₂H₅OH | 46.07 | - | 100 mL |

| Water | H₂O | 18.02 | - | 20 mL |

| Hydrochloric Acid (dilute) | HCl | 36.46 | - | As needed |

Table 2: Reagents and Materials for the Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile (Step 2)

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 3-Cyano-5,6-dimethyl-2(1H)-pyridinone | C₈H₈N₂O | 148.16 | 0.05 | 7.41 g |

| Phosphorus Oxychloride | POCl₃ | 153.33 | ~ 1 (solvent) | 10 mL |

| Pyridine | C₅H₅N | 79.10 | 1 equiv. | 4.0 mL |

Table 3: Reagents and Materials for the Synthesis of this compound (Step 3)

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2-Chloro-5,6-dimethylnicotinonitrile | C₈H₇ClN₂ | 166.61 | 0.03 | 5.0 g |

| Palladium on Carbon (10%) | Pd/C | - | catalytic | 0.5 g |

| Ammonium Formate | CH₅NO₂ | 63.06 | 5 equiv. | 9.46 g |

| Methanol | CH₃OH | 32.04 | - | 100 mL |

Experimental Protocols

Step 1: Synthesis of 3-Cyano-5,6-dimethyl-2(1H)-pyridinone via Guareschi-Thorpe Condensation

This procedure is adapted from the established Guareschi-Thorpe condensation for the synthesis of substituted 2-pyridones.[1]

-